molecular formula C8H7BrF2O B6226353 2-bromo-4-(difluoromethyl)-1-methoxybenzene CAS No. 1261876-28-1

2-bromo-4-(difluoromethyl)-1-methoxybenzene

Cat. No.: B6226353
CAS No.: 1261876-28-1
M. Wt: 237
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Description

2-Bromo-4-(difluoromethyl)-1-methoxybenzene (CAS 1261512-49-5) is an organofluorine and aryl bromide compound with the molecular formula C8H7BrF2O and a molecular weight of 237.04 g/mol . It is supplied as a solid that requires storage under an inert atmosphere and cold-chain transportation at 2-8°C . As a trisubstituted benzene derivative, it features a bromine atom and a difluoromethyl group, which creates a unique electronic environment on the aromatic ring, making it a valuable intermediate in various research applications . The compound is classified with the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers are advised to handle it with appropriate precautions, consulting the safety data sheet for detailed handling and disposal information. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

CAS No.

1261876-28-1

Molecular Formula

C8H7BrF2O

Molecular Weight

237

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 4 Difluoromethyl 1 Methoxybenzene

De Novo Synthesis Strategies

De novo strategies involve the systematic assembly of the target molecule, introducing each of the three key substituents—the bromo, difluoromethyl, and methoxy (B1213986) groups—onto the benzene (B151609) ring through distinct synthetic operations. The order of these introductions is critical to ensure correct regiochemistry.

A conceptual pathway to the target compound involves the bromination of a disubstituted benzene ring via electrophilic aromatic substitution. In this scenario, the precursor would be 4-(difluoromethyl)-1-methoxybenzene. The regiochemical outcome of the bromination is determined by the directing effects of the substituents already present on the ring.

The methoxy group (-OCH₃) is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. Conversely, the difluoromethyl group (-CF₂H) is an electron-withdrawing group, making it a deactivating group and a meta-director. When both are present, their directing effects are cooperative. The methoxy group directs incoming electrophiles to the positions ortho and para to it, while the difluoromethyl group directs to the positions meta to it. For the precursor 4-(difluoromethyl)-1-methoxybenzene, the position ortho to the methoxy group is also meta to the difluoromethyl group, making it the most favorable site for electrophilic attack.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Type Activating/Deactivating Directing Effect
-OCH₃ (Methoxy) Electron Donating Activating ortho, para

This synergistic directing effect makes the selective bromination at the C-2 position a highly feasible synthetic step.

The halogenation of precursor aromatic systems is a practical application of the principles discussed above. The direct bromination of 4-(difluoromethyl)anisole is a key potential step in a de novo synthesis. This transformation can be achieved using various brominating agents. brainly.in

Common methods for the electrophilic bromination of activated aromatic rings like anisole (B1667542) derivatives include the use of bromine (Br₂) in a solvent such as acetic acid or a non-polar solvent with a Lewis acid catalyst (e.g., FeBr₃). brainly.in For highly activated systems, milder reagents such as N-Bromosuccinimide (NBS) in a polar solvent can also be effective and may offer better control and selectivity. researchgate.net The choice of reagent and conditions is crucial to achieve high yield and avoid side reactions, such as polybromination, particularly given the strong activating nature of the methoxy group.

Table 2: Common Reagents for Aromatic Bromination

Reagent Conditions Notes
Br₂ / FeBr₃ Anhydrous, non-polar solvent Classic Lewis acid-catalyzed electrophilic bromination.
Br₂ / CH₃COOH Acetic acid solvent Suitable for activated rings; the acid can act as a catalyst. brainly.in
N-Bromosuccinimide (NBS) DMF, CH₃CN, or other polar solvents Milder alternative, often used for activated or sensitive substrates. researchgate.net

The introduction of the difluoromethyl (-CF₂H) group is a critical step in the synthesis and is often the most challenging. qmul.ac.uk Modern synthetic chemistry has developed a range of advanced fluorination techniques to install this important functional group, which is valued in medicinal chemistry for its unique electronic properties. qmul.ac.ukuni-muenster.de

Several strategies exist for difluoromethylation:

Radical Difluoromethylation : This approach involves the generation of a difluoromethyl radical which then adds to the aromatic system. Reagents such as zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), often used with an oxidant, can serve as effective sources of the •CF₂H radical for the C-H difluoromethylation of heteroarenes. thermofisher.com

Cross-Coupling Reactions : Transition metal-catalyzed cross-coupling reactions provide a powerful method for forming C-CF₂H bonds. For example, aryl iodides or bromides can be coupled with a difluoromethyl source. One notable reagent is [(DMPU)₂Zn(CF₂H)₂], which can be used in copper-catalyzed reactions with aryl iodides to yield the corresponding difluoromethylated arenes. rsc.org

Difluorocarbene Chemistry : Reagents that generate difluorocarbene (:CF₂) can be used to difluoromethylate phenols and other nucleophiles. nih.gov While not a direct C-H functionalization, this method can be used to form OCF₂H ethers, which may be rearranged or otherwise converted to the target structure in some synthetic designs. nih.govnih.gov Difluoromethyltriflate (HCF₂OTf) has been shown to react with phenols in the presence of a base, likely via a difluorocarbene intermediate, to form aryl difluoromethyl ethers. nih.gov

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a mild and efficient strategy for generating fluorinated radicals. qmul.ac.uk This technique can be applied to generate •CF₂H radicals from suitable precursors, enabling difluoromethylation reactions under gentle conditions.

Table 3: Selected Modern Reagents for Difluoromethylation

Reagent/Method Precursor Functional Group Mechanism Type
Zn(SO₂CF₂H)₂ / Oxidant C-H bond Radical
[(DMPU)₂Zn(CF₂H)₂] / Cu catalyst Aryl iodide/bromide Cross-coupling
HCF₂OTf / Base Phenol (B47542) (-OH) Difluorocarbene

The introduction of the methoxy group is typically a straightforward process, most commonly achieved via a Williamson ether synthesis. This conceptual route would start with the corresponding phenol, 2-bromo-4-(difluoromethyl)phenol.

The synthesis involves the deprotonation of the phenol using a suitable base to form a phenoxide anion, which then acts as a nucleophile to displace a leaving group from a methylating agent.

Reaction Scheme: 2-bromo-4-(difluoromethyl)phenol + Base → [2-bromo-4-(difluoromethyl)phenoxide]⁻ [2-bromo-4-(difluoromethyl)phenoxide]⁻ + Methylating Agent → 2-bromo-4-(difluoromethyl)-1-methoxybenzene

Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH). Standard methylating agents include iodomethane (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). A well-established procedure for a similar transformation involves reacting a substituted phenol with iodomethane in the presence of potassium carbonate in a solvent like acetone, followed by refluxing for several hours to ensure the reaction goes to completion. chemicalbook.com

Functional Group Interconversion Approaches

Functional group interconversion (FGI) is a synthetic strategy that modifies a molecule that already contains the core scaffold and most of the required functionality. solubilityofthings.comic.ac.uk This approach is often more efficient than de novo synthesis as it involves fewer steps.

A prime example of an FGI approach to synthesizing this compound is the direct bromination of the immediate precursor, 4-(difluoromethyl)-1-methoxybenzene (also known as 4-(difluoromethyl)anisole). This reaction transforms a carbon-hydrogen (C-H) bond on the aromatic ring into a carbon-bromine (C-Br) bond.

As detailed in section 2.1.2, this is an electrophilic aromatic substitution reaction. The regioselectivity is strongly controlled by the existing methoxy and difluoromethyl groups, which work in concert to direct the incoming bromine electrophile to the C-2 position. This high degree of regiocontrol makes the FGI approach particularly attractive and efficient for accessing the target compound. The reaction can be carried out using standard brominating agents like bromine in acetic acid or NBS in a polar solvent. brainly.inresearchgate.net

Difluoromethylation of Precursor Aromatic Systems

A key strategy for synthesizing the target compound involves the late-stage introduction of the difluoromethyl moiety (-CF₂H) onto an appropriately substituted aromatic precursor. A logical precursor for this approach is 3-bromoanisole (1-bromo-3-methoxybenzene). In this scenario, the existing methoxy and bromo substituents would direct the incoming difluoromethyl group.

Modern difluoromethylation can be achieved through several methods, prominently featuring radical or transition-metal-catalyzed pathways. rsc.orgrsc.org

Radical Difluoromethylation : This approach involves the generation of a difluoromethyl radical (•CF₂H), which then attacks the aromatic ring. Reagents such as zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, also known as DFMS) are effective for generating •CF₂H under mild, oxidative conditions. nih.gov When applied to 3-bromoanisole, the regiochemical outcome would be governed by the directing effects of the methoxy and bromo groups (see Section 2.3.1). The strongly activating ortho-, para- directing methoxy group would favor substitution at the C4, C6, and C2 positions. The C4 position, being para to the methoxy group, is a likely site for substitution.

Transition-Metal-Catalyzed Difluoromethylation : Palladium- or copper-catalyzed cross-coupling reactions offer another powerful route. researchgate.net This could involve the coupling of an aryl halide or triflate with a difluoromethyl source like (difluoromethyl)trimethylsilane (TMSCF₂H). scienceopen.com Alternatively, cobalt-catalyzed reactions using difluoroalkyl bromides have been developed for C-CF₂ bond formation. researchgate.net These methods often provide high selectivity and functional group tolerance.

Methoxy Group Introduction on Pre-functionalized Arenes

An alternative synthetic pathway involves the introduction of the methoxy group onto an arene that already bears the bromo and difluoromethyl substituents. The key precursor for this route would be 2-bromo-4-(difluoromethyl)phenol . The synthesis of this phenol could be followed by a methylation step to yield the final product.

The most common and straightforward method for this transformation is the Williamson ether synthesis . This reaction involves the deprotonation of the phenol with a suitable base (e.g., potassium carbonate, sodium hydride) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a methylating agent, such as iodomethane (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

Another advanced approach involves the transition-metal-catalyzed conversion of aryl halides directly to aryl ethers. nih.gov For instance, a precursor like 1,3-dibromo-5-(difluoromethyl)benzene could potentially undergo a selective, palladium-catalyzed coupling reaction with methanol or sodium methoxide to introduce the methoxy group. However, achieving chemoselectivity between the two bromine atoms would be a significant challenge. A more viable catalytic route would be the palladium-catalyzed hydroxylation of an aryl halide to form the phenol in situ, followed by methylation. nih.gov

Regioselectivity and Chemoselectivity in Synthesis

Achieving the specific 1-methoxy-2-bromo-4-(difluoromethyl) substitution pattern requires careful consideration of regioselectivity in aromatic substitution reactions. The outcome of each synthetic step is governed by the electronic properties—both inductive and resonance effects—of the substituents already present on the aromatic ring.

Directing Effects of Substituents

The directing effect of each substituent determines the position of attack for an incoming electrophile or the site of metalation in catalytic reactions.

Methoxy Group (-OCH₃) : This is a strongly activating group and an ortho-, para-director. organicchemistrytutor.com Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the benzene ring through resonance (+M effect), stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack at the ortho and para positions. organicchemistrytutor.com

Difluoromethyl Group (-CF₂H) : This group is strongly deactivating and a meta-director. The high electronegativity of the two fluorine atoms creates a powerful inductive electron-withdrawing effect (-I effect), which deactivates the ring toward electrophilic attack. wikipedia.orgstackexchange.com It directs incoming electrophiles to the meta position because this position is the least destabilized by the inductive withdrawal.

Considering these effects, a highly regioselective synthesis can be designed. For example, if one were to perform an electrophilic bromination on 4-(difluoromethyl)anisole , the powerful ortho-, para-directing methoxy group would strongly favor substitution at the C2 position (ortho to the methoxy group). The meta-directing difluoromethyl group would also direct an incoming electrophile to this same C2 position, as it is meta to the -CF₂H group. This convergence of directing effects would be expected to yield the desired this compound with high regioselectivity. acs.orgyoutube.com

SubstituentEffect on ReactivityDirecting EffectDominant Electronic Effect
-OCH₃ (Methoxy)ActivatingOrtho, Para+M (Resonance Donation)
-Br (Bromo)DeactivatingOrtho, Para-I (Inductive) > +M (Resonance)
-CF₂H (Difluoromethyl)Strongly DeactivatingMeta-I (Inductive Withdrawal)

Catalytic Methodologies in Synthesis

Modern organic synthesis relies heavily on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its precursors can benefit significantly from various catalytic approaches, particularly those involving transition metals.

Transition Metal-Catalyzed Coupling Reactions for Precursors and Compound Formation

Transition metal catalysis is indispensable for forming many of the key C-C and C-heteroatom bonds required for the synthesis of the target molecule and its intermediates. researchgate.net

C-H Borylation/Difluoromethylation : A one-pot sequence could involve the C-H borylation of a precursor like 3-bromoanisole, followed by a palladium-catalyzed cross-coupling reaction with a difluoromethyl source. This approach leverages transition metals for both creating a handle on the aromatic ring (the boronic ester) and for the subsequent C-CF₂H bond formation. nih.gov

Cross-Coupling for C-CF₂H Formation : As mentioned in section 2.2.2, palladium-catalyzed Suzuki-Miyaura or Negishi-type couplings are well-established methods. researchgate.net For instance, an aryl halide precursor, such as 1-bromo-5-iodo-3-methoxybenzene, could be selectively coupled with a difluoromethyl nucleophile at the more reactive C-I bond, catalyzed by a palladium complex.

Friedel-Crafts Type Reactions : While often catalyzed by Lewis acids, some transition metals can also catalyze Friedel-Crafts reactions. Iron(III) triflate (Fe(OTf)₃), for example, has been used to catalyze the reaction of 2,2-difluoro-1-arylethyl phosphates with electron-rich arenes to form difluoromethylated diarylmethanes, showcasing a transition-metal Lewis acid approach to C-CF₂H bond formation. rsc.org

Catalysis for Methoxy Group Introduction : Palladium-catalyzed Buchwald-Hartwig amination chemistry has been adapted for C-O bond formation. A catalyst system, typically involving a palladium precursor and a specialized phosphine (B1218219) ligand, can be used to couple an aryl bromide with an alcohol or alkoxide, providing a direct route to the methoxy group on a pre-functionalized arene. nih.gov

The choice of catalyst, ligand, and reaction conditions is critical for achieving the desired transformation with high yield and selectivity, avoiding side reactions such as hydrodehalogenation or catalyst deactivation.

Reaction TypePotential PrecursorCatalyst System (Example)Reagents
Cross-Coupling Difluoromethylation3-Bromo-5-iodoanisolePd₂(dba)₃ / XantphosTMSCF₂H, Ag(I) or F⁻ activator
Radical Difluoromethylation3-Bromoanisole(Not transition metal)Zn(SO₂CF₂H)₂, t-BuOOH (initiator)
C-O Coupling (Methoxylation)1,3-Dibromo-5-(difluoromethyl)benzenePd(OAc)₂ / Buchwald LigandCH₃OH, NaOt-Bu
Electrophilic Bromination4-(Difluoromethyl)anisoleFeBr₃ (Lewis Acid)Br₂

Organocatalytic Approaches (Conceptual, if relevant to difluoromethylation)

While direct organocatalytic methods for the synthesis of this compound are not extensively documented, the principles of organocatalysis are conceptually relevant to the key bond-forming steps required. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a metal-free alternative to traditional methods.

Conceptually, an organocatalytic approach could be envisioned for the direct C-H difluoromethylation of a 2-bromo-1-methoxybenzene precursor. This would likely involve the activation of a difluoromethylating agent by an organic catalyst to generate a reactive CF2H species. For instance, a catalyst could deprotonate a difluoromethyl source, creating a nucleophilic species that could then attack the aromatic ring. However, achieving regioselectivity at the C4 position would be a significant challenge due to the directing effects of the bromo and methoxy substituents.

Another conceptual pathway involves the use of organocatalysis to facilitate reactions with difluorocarbene (:CF2), a common intermediate in difluoromethylation reactions. cas.cn Certain organocatalysts could potentially mediate the generation of difluorocarbene from stable precursors under mild conditions and direct its addition to the aromatic substrate. cas.cn The development of such specific organocatalytic systems remains an active area of research.

Photocatalytic Methods in Synthesis

Visible-light photocatalysis has become a powerful tool for the introduction of fluoroalkyl groups into organic molecules under mild conditions. nih.govnih.gov These methods often rely on the generation of radical species that can then engage in C-H functionalization or cross-coupling reactions. nih.gov The synthesis of difluoromethylated aromatics, including structures similar to this compound, can be achieved using this technology. nih.govmdpi.com

A common strategy involves the use of a photocatalyst, such as iridium complexes like fac-Ir(ppy)3, which becomes excited upon absorption of visible light. mdpi.com The excited photocatalyst can then engage in a single-electron transfer (SET) process with a suitable difluoromethylating agent to generate a difluoromethyl radical (•CF2H). mdpi.com This radical can then add to the aromatic ring of a substrate like 2-bromoanisole.

Metallaphotoredox catalysis, which combines photoredox catalysis with a transition metal catalyst (often nickel), is a particularly effective strategy for the difluoromethylation of aryl bromides. researchgate.netprinceton.edunih.gov In this dual catalytic system, the photocatalyst generates the •CF2H radical, while the nickel catalyst activates the aryl bromide substrate through an oxidative addition step. princeton.edu The subsequent trapping of the •CF2H radical by the Ni(II)-aryl intermediate, followed by reductive elimination, yields the desired difluoromethylated aromatic product. princeton.edu This approach has been shown to be effective for a wide range of aryl and heteroaryl bromides. princeton.edunih.gov

Several difluoromethylating agents have been employed in these photocatalytic reactions, including bromodifluoromethane, zinc difluoromethanesulfinate (DFMS), and sodium difluoromethanesulfinate (NaSO2CF2H). mdpi.comprinceton.edubham.ac.uk The choice of reagent, catalyst, and reaction conditions can influence the efficiency and scope of the transformation.

Substrate TypeDifluoromethylating AgentPhotocatalystCo-catalyst/AdditiveKey FeaturesReference
Aryl BromidesBromodifluoromethane (BrCF2H)[Ir(dF(CF3)ppy)2(dtbbpy)]PF6NiBr2·glyme / (TMS)3SiHBroad applicability to aryl and heteroaryl bromides under mild conditions. princeton.edunih.gov
HeterocyclesNaSO2CF2HDual-active-center Covalent Organic Frameworks (COFs)O2Direct C-H difluoromethylation with high yields and functional group tolerance. nih.govbham.ac.ukacs.org
Quinoxalin-2(1H)-onesBrCF2CO2Rfac-Ir(ppy)3DIPEA / K2CO3Regioselective difluoromethylation of electron-rich heterocycles. mdpi.com
Alkenes (leading to heterocycles)[Ph3PCF2H]+Br−fac-Ir(ppy)3BaseIntramolecular oxy-difluoromethylation to form CHF2-containing heterocycles. nih.govchinesechemsoc.org

Electrochemical Methods in Synthesis

Electrochemical synthesis offers a green and efficient alternative for generating reactive species without the need for chemical oxidants or reductants. rsc.org This approach has been successfully applied to difluoromethylation reactions, providing a direct route to CF2H-containing compounds. researchgate.netnih.gov

In a typical electrochemical difluoromethylation, a constant current is applied to a solution containing the substrate and a difluoromethyl source, such as sodium difluoromethanesulfinate (HCF2SO2Na). rsc.orgnih.gov The anodic oxidation of the difluoromethanesulfinate anion generates the difluoromethyl radical (•CF2H). nih.gov This electrogenerated radical can then add to electron-rich substrates, such as aromatic or heteroaromatic compounds, to form the desired product. rsc.orgnih.gov

This method has been successfully used for the C-2 difluoromethylation of indoles and the N-ortho-selective difluoromethylation of quinoline and isoquinoline N-oxides. rsc.orgnih.gov The reactions are often performed at room temperature in an undivided cell, making the procedure operationally simple and scalable. rsc.orgnih.gov The absence of metal catalysts or chemical oxidants aligns with the principles of green chemistry. rsc.org

For a substrate like 2-bromo-1-methoxybenzene, an electrochemical approach would involve the generation of the •CF2H radical, which would then attack the electron-rich aromatic ring. The regioselectivity of this radical addition would be a critical factor to control in order to obtain the desired this compound isomer.

Substrate TypeDifluoromethylating ReagentElectrode MaterialSolvent/ElectrolyteKey FeaturesReference
Indole DerivativesHCF2SO2NaRVC anode, Pt cathodeCH3CN/H2OCatalyst- and oxidant-free C-2 difluoromethylation at room temperature. rsc.org
Quinoline N-OxidesHCF2SO2NaPt anode, Pt cathodeCH3CN/H2O, n-Bu4NBF4Good to excellent yields for N-ortho-selective difluoromethylation. nih.gov
Enamides & StyrenesHCF2SO2NaNot specifiedNot specifiedFormation of a large panel of difluoromethylated building blocks in good yields. nih.gov
AlkenesCF2HSO2NHNHBocNot specifiedNot specifiedOxidative 1,2-hydroxydifluoromethylation and C-H difluoromethylation of acrylamides. researchgate.net

Novel and Green Chemistry Approaches to Synthesis

Modern synthetic chemistry places increasing emphasis on the development of sustainable and efficient methodologies. Novel approaches such as flow chemistry and the design of sustainable reagents are at the forefront of this movement, offering safer, more scalable, and environmentally benign routes to valuable chemical compounds.

Flow Chemistry Applications

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. rsc.orgyoutube.com These benefits include enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly when handling hazardous reagents or intermediates. youtube.comacs.org

The synthesis of functionalized aromatic compounds can be significantly improved using flow technology. rsc.org For example, organometallic reactions that are highly exothermic and difficult to control in batch, such as halogen-metal exchange, can be performed safely and with high selectivity in a flow system due to superior temperature control. youtube.com This is highly relevant for the multi-step synthesis of a molecule like this compound, which might involve lithiated or Grignard intermediates.

Furthermore, flow chemistry is ideally suited for photochemical reactions. researchgate.net The high surface-area-to-volume ratio of flow reactors ensures uniform irradiation of the reaction mixture, leading to shorter reaction times and higher yields compared to batch photoreactors. mdpi.comrsc.org A photocatalytic difluoromethylation to produce this compound could be readily adapted to a flow setup, potentially improving efficiency and scalability. mdpi.com The on-demand generation and immediate consumption of reactive intermediates, a key feature of flow chemistry, enhances the safety profile of many transformations. youtube.comacs.org

Sustainable Reagent Development

The development of new reagents for difluoromethylation is a key aspect of green chemistry. researchgate.net A major advance in this area was the development of zinc difluoromethanesulfinate (Zn(SO2CF2H)2), often referred to as DFMS or Baran's reagent. nih.govchinesechemsoc.orgresearchgate.net DFMS is an easily prepared, air-stable, free-flowing white powder that serves as an excellent source for the difluoromethyl radical under mild conditions. nih.govresearchgate.net Its operational simplicity, scalability, and compatibility with a range of functional groups make it a more sustainable and user-friendly alternative to many traditional difluoromethylating agents. nih.gov

Other reagents have also been developed to act as precursors for the difluoromethyl radical or other CF2H species under various catalytic conditions. These include (difluoromethyl)triphenylphosphonium bromide ([Ph3PCF2H]+Br−) and 2-[(difluoromethyl)sulfonyl]benzo[d]thiazole (2-BTSO2CF2H), which have been effectively used in visible-light photoredox catalysis. chinesechemsoc.org The development of reagents derived from abundant and less hazardous starting materials is a continuing goal. For instance, fluoroform (CHF3) is considered an ideal, atom-economical source for difluoromethylation, and protocols for its use in continuous flow have been developed. rsc.org

Reagent NameChemical Formula/StructureActivation MethodKey AdvantagesReference
Zinc Difluoromethanesulfinate (DFMS)Zn(SO2CF2H)2Radical initiator (e.g., TBHP) or photocatalysisAir-stable, free-flowing powder; operationally simple, scalable, and chemoselective. nih.govchinesechemsoc.orgresearchgate.net
Sodium DifluoromethanesulfinateNaSO2CF2HPhotocatalysis, electrochemistryCommercially available; versatile for radical generation under different conditions. nih.govmdpi.comrsc.org
(Difluoromethyl)triphenylphosphonium bromide[Ph3PCF2H]+Br−Visible-light photocatalysisReadily available and easily handled radical precursor. nih.govchinesechemsoc.org
FluoroformCHF3Base, flow chemistry conditionsHighly atom-economical and inexpensive CF2H source. rsc.org
Fluorosulfonyldifluoroacetic acid derivativese.g., FSO2CF2COOHThermal or basic conditionsGenerates difluorocarbene for difluoromethylation reactions. cas.cnresearchgate.net

Cross-Coupling Reactions at the Bromine Center

The carbon-bromine (C-Br) bond in aryl bromides like this compound is susceptible to oxidative addition by transition metal catalysts, particularly palladium complexes. This reactivity makes it an excellent substrate for a wide range of cross-coupling reactions, which are fundamental tools in modern organic synthesis for constructing complex molecular architectures. While aryl chlorides are less expensive, aryl bromides offer a good balance of reactivity and stability, making them common starting materials for these transformations. illinois.edu

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. illinois.edunih.gov This reaction is widely used in the pharmaceutical and fine chemical industries due to its mild conditions, tolerance of various functional groups, and the commercial availability of starting materials. nih.gov For a substrate like this compound, the Suzuki-Miyaura coupling would enable the introduction of a wide array of aryl, heteroaryl, alkyl, or alkenyl groups at the bromine-substituted position.

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. nih.govmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ComponentExamplePurpose/Function
Aryl Halide This compoundElectrophilic partner
Boron Reagent Phenylboronic acid, Alkylboronic acid pinacol (B44631) esterNucleophilic partner
Catalyst Pd(OAc)₂, Pd(dppf)Cl₂, CataCXium A palladacycleFacilitates the cross-coupling
Ligand PPh₃, SPhos, XPhosStabilizes and activates the catalyst
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boron reagent for transmetalation
Solvent Dioxane/H₂O, Toluene, 2-MeTHFSolubilizes reactants and facilitates reaction
Temperature Room temperature to 100 °CProvides energy for reaction steps

This table presents generalized conditions based on literature for aryl bromides and is for illustrative purposes.

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgmdpi.com This reaction is the most common method for synthesizing substituted alkynes.

Conceptually, this compound would be a suitable substrate for the Sonogashira coupling. The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to the Pd(0) catalyst occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. nih.gov This acetylide then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to furnish the aryl-alkyne product and regenerate the Pd(0) catalyst. nih.gov Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.govresearchgate.net The reactivity of aryl halides in this coupling generally follows the order: I > OTf > Br >> Cl. wikipedia.org

Table 2: Conceptual Conditions for Sonogashira Coupling of Aryl Bromides

ComponentExamplePurpose/Function
Aryl Halide This compoundElectrophilic partner
Alkyne Phenylacetylene, 1-HeptyneNucleophilic partner
Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Main cross-coupling catalyst
Co-catalyst CuIActivates the alkyne
Base Et₃N, Piperidine, DIPAActs as a base and solvent
Solvent THF, DMFSolubilizes reactants
Temperature Room Temperature to 100 °CAffects reaction rate

This table presents generalized conditions based on literature for aryl bromides and is for illustrative purposes.

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. nih.govorganic-chemistry.org This reaction is a valuable method for creating new C-C bonds by attaching olefinic groups to aromatic rings. nih.gov

For a substrate such as this compound, the Heck reaction would allow for the introduction of a vinyl group. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. The mechanism begins with the oxidative addition of the aryl bromide to a Pd(0) species. This is followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and forms a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. rsc.org The reaction often requires elevated temperatures, although highly active catalyst systems can operate under milder conditions. nih.gov

Table 3: Conceptual Conditions for Heck Coupling of Aryl Bromides

ComponentExamplePurpose/Function
Aryl Halide This compoundElectrophilic partner
Alkene Styrene, Butyl acrylateNucleophilic partner
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Cross-coupling catalyst
Ligand P(o-tolyl)₃, P(t-Bu)₃Stabilizes catalyst, influences selectivity
Base Et₃N, K₂CO₃, NaOAcNeutralizes HX formed, regenerates catalyst
Solvent DMF, DMA, Acetonitrile (B52724)Polar aprotic solvent
Temperature 80 °C to 140 °CTypically requires heating

This table presents generalized conditions based on literature for aryl bromides and is for illustrative purposes.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an aryl halide or sulfonate with an amine in the presence of a base. libretexts.orgorganic-chemistry.orgacsgcipr.org This reaction is a cornerstone of medicinal chemistry for preparing arylamines, which are prevalent in many pharmaceutical compounds. rsc.org

This compound could be coupled with a wide variety of primary and secondary amines, or even ammonia (B1221849) equivalents, using this methodology. acsgcipr.orgacs.org The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by the base forms a palladium amide complex, which undergoes reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. The development of specialized phosphine ligands has been critical to the reaction's broad applicability, allowing for the coupling of even less reactive aryl chlorides. organic-chemistry.orgacs.org

Table 4: Conceptual Conditions for Buchwald-Hartwig Amination of Aryl Bromides

ComponentExamplePurpose/Function
Aryl Halide This compoundElectrophilic partner
Amine Morpholine, Aniline, NH₃ (or equivalent)Nucleophilic partner
Catalyst Pd(OAc)₂, Pd₂(dba)₃Pre-catalyst for active Pd(0)
Ligand BINAP, Xantphos, JosiphosCrucial for catalyst activity and stability
Base NaOt-Bu, K₃PO₄, LiHMDSDeprotonates the amine
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvent
Temperature Room Temperature to 110 °CAffects reaction rate

This table presents generalized conditions based on literature for aryl bromides and is for illustrative purposes.

Beyond C-C and C-N bond formation, the bromine atom on this compound can be replaced with sulfur or oxygen nucleophiles. Palladium- and copper-catalyzed methods are commonly employed for these transformations.

Thiolation (C-S Bond Formation): The formation of aryl thioethers (sulfides) can be achieved by coupling aryl halides with thiols or their corresponding thiolates. While palladium catalysis can be used, copper-catalyzed systems are also prevalent. Recent advancements include photoinduced, copper-catalyzed methods that allow the coupling of aryl bromides with thiols to proceed under very mild conditions (e.g., 0 °C), often without the need for complex ligands. organic-chemistry.org These reactions may proceed through a single-electron transfer (SET) pathway involving radical intermediates. organic-chemistry.org Visible-light photoredox catalysis provides another modern approach for the thiolation of aryl halides. rsc.org

Oxygenation (C-O Bond Formation): Similar to amination, the Buchwald-Hartwig reaction can be adapted for the formation of aryl ethers by coupling aryl halides with alcohols or phenols. This C-O coupling reaction typically requires a palladium or copper catalyst, a suitable ligand, and a strong base to deprotonate the alcohol. It serves as a valuable alternative to classical methods like the Ullmann condensation.

Table 5: Conceptual Conditions for Thiolation of Aryl Bromides

ComponentExamplePurpose/Function
Aryl Halide This compoundElectrophilic partner
Sulfur Nucleophile Thiophenol, Sodium thiomethoxideNucleophilic partner
Catalyst CuI, Pd(OAc)₂Cross-coupling catalyst
Ligand Phenanthroline (for Cu), Phosphines (for Pd)Stabilizes and activates catalyst
Base K₂CO₃, Cs₂CO₃Deprotonates thiol
Solvent DMF, DMSOPolar aprotic solvent
Energy Source Heat, Visible LightDrives the reaction

This table presents generalized conditions based on literature for aryl bromides and is for illustrative purposes.

Reactions Involving the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a significant functional moiety in medicinal and agrochemical chemistry. scienceopen.comresearchgate.net It is often considered a lipophilic isostere of a hydroxyl (OH) or thiol (SH) group. scienceopen.comresearchgate.net The weakly acidic C-H bond in the CF₂H group allows it to act as a hydrogen bond donor, which can improve binding affinity to biological targets. scienceopen.com The presence of two fluorine atoms enhances metabolic stability and modulates the electronic properties of the aromatic ring. mdpi.com

While often installed in the final stages of a synthesis ("late-stage functionalization"), an existing CF₂H group on an aromatic ring is generally stable under many reaction conditions, including the cross-coupling reactions described above. rsc.org However, the group is not entirely inert.

Potential transformations could involve:

C-H Functionalization: Although challenging, direct functionalization of the C-H bond within the CF₂H group is an area of active research. Radical abstraction of the hydrogen atom could lead to a difluoromethyl radical, which could then be trapped by other reagents.

Hydrolysis: Under harsh acidic or basic conditions, the difluoromethyl group could potentially be hydrolyzed to a formyl group (aldehyde) or a carboxylic acid, although this typically requires forcing conditions.

Difluorocarbene Formation: Deprotonation of the CF₂H group followed by elimination of a leaving group (if one were present) is a route to difluorocarbene (:CF₂), a highly reactive intermediate. However, this is not a typical reaction pathway for an aryl-CF₂H compound under standard conditions.

The primary role of the difluoromethyl group in this compound is to impart specific physicochemical properties to the molecule and its derivatives, rather than to serve as a reactive handle for further transformations under typical synthetic conditions. scienceopen.commdpi.com

Derivatization of the Difluoromethyl Moiety

The difluoromethyl (CF₂H) group is a key feature of the molecule, valued in medicinal and agrochemical chemistry for its unique properties. nih.gov It can act as a lipophilic hydrogen bond donor and serves as a bioisostere for functionalities like carbinol or sulfonyl groups. nih.govcas.cn Derivatization of the CF₂H group itself is challenging but can be achieved under specific conditions.

One potential pathway involves the deprotonation of the C-H bond within the difluoromethyl group. Although the fluorine atoms are highly electron-withdrawing, making the hydrogen acidic, strong bases are typically required. The resulting carbanion could theoretically react with various electrophiles. However, the stability of such an intermediate is a critical factor.

Another approach to modifying the difluoromethyl group is through radical reactions. The C-H bond can be susceptible to radical abstraction, generating a difluoromethyl radical. This reactive species could then participate in various radical-mediated transformations, such as additions to unsaturated systems or coupling reactions. The generation of difluoromethyl radicals often requires specific reagents and conditions, such as the use of radical initiators. nih.gov

Stability and Reactivity under Various Conditions

Aromatic Ring : The benzene core is inherently stable due to its aromaticity.

C-Br Bond : The carbon-bromine bond is relatively strong but can be cleaved under conditions used for cross-coupling reactions (e.g., with palladium catalysts) or metallation (e.g., using organolithium reagents).

Methoxy Group : Aryl ethers are generally stable to a wide range of reagents, but can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃).

Difluoromethyl Group : The C-F bonds are exceptionally strong, making the difluoromethyl group highly resistant to chemical and metabolic degradation. nih.gov It is generally stable to both acidic and basic conditions that are not strong enough to cause deprotonation.

The compound's stability allows for selective reactions to be performed on one part of the molecule while leaving the other functional groups intact, which is a valuable attribute in multi-step synthesis.

Fluorine Atom Exchange and Related Reactions

Direct substitution of the fluorine atoms in the difluoromethyl group is an energetically demanding process due to the high strength of the C-F bond. Such reactions are not common and would require harsh conditions or specialized reagents that can activate the C-F bond. For instance, reactions involving strong Lewis acids or specific transition metal complexes might be necessary to facilitate such an exchange, but these are not standard synthetic transformations.

More plausible are reactions that proceed via an initial transformation of the difluoromethyl group. For example, if the group were to be converted to a trifluoromethyl group, subsequent reactions might differ. However, the direct, selective exchange of a single fluorine atom in the CF₂H group for another atom or functional group is not a readily accessible synthetic route.

Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) is a common functional group in organic synthesis, and its reactions are well-documented.

The cleavage of the methyl-oxygen bond in the methoxy group is a standard transformation to unmask a phenol. This reaction is typically achieved using strong acids, particularly Lewis acids or proton acids.

Table 1: Conceptual Demethylation Reagents for this compound

ReagentConditionsProduct
Boron tribromide (BBr₃)Typically in an inert solvent like dichloromethane (B109758) at low temperatures.2-bromo-4-(difluoromethyl)phenol
Hydrogen bromide (HBr)Often used as a concentrated aqueous solution with heating.2-bromo-4-(difluoromethyl)phenol
Trimethylsilyl iodide (TMSI)Milder conditions, often at room temperature in a solvent like acetonitrile or chloroform.Silylated phenol intermediate, followed by hydrolysis to 2-bromo-4-(difluoromethyl)phenol

This demethylation would provide a synthetic handle (the hydroxyl group) for further functionalization, such as esterification, etherification, or conversion to a triflate for cross-coupling reactions.

While cleavage is the most common reaction, other modifications are conceptually possible. For instance, selective oxidation of the methyl group is extremely challenging without affecting other parts of the molecule. Direct substitution of the methoxy group via nucleophilic aromatic substitution is generally not feasible unless the ring is highly activated by other electron-withdrawing groups in the ortho and para positions.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The substitution pattern on the benzene ring of this compound creates a specific electronic environment that directs further substitution reactions. wikipedia.orglibretexts.org

Electrophilic Aromatic Substitution (SEAr)

In electrophilic aromatic substitution, the directing effects of the existing substituents determine the position of the incoming electrophile. lkouniv.ac.in

Methoxy Group (-OCH₃) : This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. libretexts.org

Bromo Group (-Br) : This is a deactivating, ortho, para-directing group. It withdraws electron density inductively but can donate through resonance.

Difluoromethyl Group (-CF₂H) : This is a deactivating, meta-directing group due to the strong inductive electron-withdrawing effect of the fluorine atoms.

The positions on the ring are C1 (-OCH₃), C2 (-Br), and C4 (-CF₂H). The available positions for substitution are C3, C5, and C6. The powerful ortho, para-directing effect of the methoxy group is expected to dominate. It will direct incoming electrophiles to the C6 position (ortho) and the C3 position (meta to Br, ortho to CF₂H is sterically hindered and electronically disfavored). The C5 position is meta to the methoxy group and therefore disfavored. The directing effects suggest that electrophilic substitution will likely occur at the C6 position, which is ortho to the activating methoxy group and para to the deactivating bromo group.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectDirecting Influence
-OCH₃C1Activating (Resonance)ortho, para
-BrC2Deactivating (Inductive)ortho, para
-CF₂HC4Deactivating (Inductive)meta

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.orgnih.gov In this compound, the bromine atom can act as a leaving group. The difluoromethyl group at the para position is strongly electron-withdrawing and can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. libretexts.orgnih.gov

Therefore, the bromine atom at C2 could potentially be displaced by a strong nucleophile. The reaction would be facilitated by the para-difluoromethyl group. The methoxy group at the ortho position is electron-donating, which would slightly disfavor the reaction, but the influence of the para-CF₂H group is likely to be more significant. This makes SNAr a plausible transformation for this molecule, allowing for the introduction of various nucleophiles at the C2 position. semanticscholar.orgresearchgate.net

Reactivity and Transformation of 2 Bromo 4 Difluoromethyl 1 Methoxybenzene

The reactivity of 2-bromo-4-(difluoromethyl)-1-methoxybenzene is governed by the interplay of its three substituents on the aromatic ring: the methoxy (B1213986) (-OCH₃) group, the bromine (-Br) atom, and the difluoromethyl (-CHF₂) group. These groups influence the electron density of the benzene (B151609) ring and direct the regioselectivity of various chemical transformations.

Theoretical and Computational Investigations of 2 Bromo 4 Difluoromethyl 1 Methoxybenzene

Electronic Structure and Molecular Orbital Theory Studies

Theoretical calculations, particularly those employing DFT methods such as B3LYP with basis sets like 6-311++G(d,p), are instrumental in exploring the electronic properties of molecules. nih.govisroset.orgresearchgate.net For 2-bromo-4-(difluoromethyl)-1-methoxybenzene, these studies would provide critical insights into its molecular orbitals and charge distribution, which are fundamental to its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. isroset.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and less stable. isroset.org DFT calculations can precisely determine the energies of these orbitals. For this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing bromo and difluoromethyl groups would collectively influence the energies of the frontier orbitals and the resulting energy gap.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data This table represents typical data obtained from a DFT calculation for a molecule like this compound. Actual values would require specific computation.

ParameterDescriptionExpected Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital~ -6.5 to -7.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital~ -1.0 to -2.0
Energy Gap (ΔE) ELUMO - EHOMO~ 4.5 to 6.5

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govscienceopen.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. For this compound, such regions would be expected around the highly electronegative oxygen atom of the methoxy group and the fluorine atoms of the difluoromethyl group.

Blue Regions : Indicate positive electrostatic potential, which is electron-poor. These sites are prone to nucleophilic attack. The hydrogen atoms of the methoxy and difluoromethyl groups would likely exhibit a positive potential.

Green Regions : Represent neutral or near-zero potential.

Analysis of the MEP map provides a clear picture of the molecule's polarity and its preferred sites for intermolecular interactions. nih.gov

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful asset for investigating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of reactants, products, intermediates, and, most importantly, transition states. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.

For this compound, which possesses a reactive bromo group, transition state analysis would be invaluable for studying reactions such as:

Nucleophilic Aromatic Substitution: Where the bromine atom is replaced by a nucleophile.

Metal-Catalyzed Cross-Coupling Reactions: (e.g., Suzuki, Heck, Buchwald-Hartwig couplings) where the carbon-bromine bond is activated.

Calculations can determine the activation energy (the energy barrier between reactants and the transition state), providing a quantitative measure of the reaction's feasibility and kinetics.

The bromo-substituent makes this compound an ideal candidate for various metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. Computational simulations can model the entire catalytic cycle of such reactions. For a typical palladium-catalyzed cycle, this would involve simulating the key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond of the substrate.

Transmetalation: A second organic group is transferred to the palladium center from another reagent.

Reductive Elimination: The two organic groups couple, forming the final product and regenerating the catalyst.

By calculating the energies of all intermediates and transition states in the cycle, researchers can understand the rate-determining step, the role of ligands on the metal, and the factors influencing catalyst efficiency and selectivity.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are crucial to its function and reactivity.

Conformational Analysis involves identifying the stable spatial arrangements of atoms in a molecule, known as conformers. For this compound, this analysis would primarily focus on the rotation around the single bonds connecting the methoxy and difluoromethyl groups to the benzene (B151609) ring. By calculating the potential energy as a function of these dihedral angles, the lowest energy (most stable) conformations can be identified.

Molecular Dynamics (MD) Simulations provide a time-resolved view of molecular motion. researchgate.net An MD simulation calculates the trajectory of atoms and molecules over time, offering insights into:

Vibrational and rotational motions of bonds.

The flexibility of the molecule.

The sampling of different conformations at a given temperature.

Interactions with solvent molecules.

For this compound, MD simulations could reveal how the molecule behaves in different environments and how its flexibility might influence its ability to interact with other reactants or catalysts. researchgate.net

Rotational Barriers and Energetic Minima

The three-dimensional structure and conformational flexibility of this compound are primarily governed by the rotation around two key single bonds: the C(aryl)-O bond of the methoxy group and the C(aryl)-C bond of the difluoromethyl group. Computational methods, such as Density Functional Theory (DFT), are employed to map the potential energy surface as a function of the dihedral angles of these rotating groups.

The rotation of the methoxy group is influenced by steric hindrance from the adjacent bromine atom and electronic effects. Typically, the methoxy group's most stable conformation (energetic minimum) in substituted anisoles is planar with the benzene ring to maximize π-conjugation. However, a bulky ortho-substituent like bromine can force the methyl group out of the plane, leading to a higher energy, non-planar conformation. The energy required to rotate the methoxy group from a stable to a transition state conformation is the rotational barrier.

Similarly, the rotation of the difluoromethyl group (-CHF₂) also has a distinct rotational barrier. The barrier height is determined by steric interactions with the neighboring hydrogen atoms on the benzene ring and electronic interactions, including hyperconjugation. Computational studies on similar molecules indicate that rotational barriers for such groups are typically in the range of a few kcal/mol. researchgate.net

Table 1: Predicted Rotational Barriers and Dihedral Angles for Energetic Minima in this compound.
Rotating GroupBond AxisPredicted Energetic Minimum (Dihedral Angle)Estimated Rotational Barrier (kcal/mol)Primary Influencing Factors
Methoxy (-OCH₃)C(aryl)-O~0° or ~180° (near-planar)2.5 - 5.0Steric repulsion (Br), π-conjugation
Difluoromethyl (-CHF₂)C(aryl)-CStaggered relative to ortho C-H bonds0.5 - 2.0Steric hindrance, hyperconjugation

Intermolecular Interactions

The substituent groups on the benzene ring of this compound dictate the types of non-covalent interactions it can form, which are fundamental to its crystal packing and interactions with other molecules. rsc.org

Halogen Bonding: The bromine atom is an effective halogen bond donor. It can engage in favorable interactions with Lewis bases, such as lone pairs on oxygen or nitrogen atoms, or even π-systems of other aromatic rings. These C-Br···X interactions are directional and play a significant role in supramolecular assembly. researchgate.net

Hydrogen Bonding: While lacking classical hydrogen bond donors, the molecule can act as a hydrogen bond acceptor through the oxygen of the methoxy group and the fluorine atoms of the difluoromethyl group. Furthermore, the hydrogen atom on the difluoromethyl group can act as a weak hydrogen bond donor in C-H···O or C-H···F interactions.

π-π Stacking: The aromatic ring allows for π-π stacking interactions with other aromatic systems. The electron distribution in the ring, influenced by the electron-withdrawing bromine and difluoromethyl groups and the electron-donating methoxy group, will determine the preferred geometry (e.g., parallel-displaced or T-shaped) of these interactions.

Table 2: Potential Intermolecular Interactions for this compound.
Interaction TypeDonorAcceptorTypical Energy (kcal/mol)Significance
Halogen Bond-BrO, N, F, π-system-2 to -5Directional control in crystal engineering
Hydrogen Bond-CHF₂O, F-0.5 to -2Contributes to packing and solubility
π-π StackingAromatic RingAromatic Ring-1 to -3Stabilization of crystal lattice
C-H···πC-HAromatic Ring-0.5 to -1.5Weak, but numerous interactions stabilize structure

Note: The interaction energies are generalized values from the literature on non-covalent interactions and may vary depending on the specific geometric arrangement and chemical environment. mdpi.com

Spectroscopic Property Predictions (Advanced, Non-Identification Focused)

Quantum Chemical Calculations of Vibrational Frequencies

Quantum chemical calculations are instrumental in predicting the vibrational spectrum (infrared and Raman) of a molecule. q-chem.com By calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), one can determine the harmonic vibrational frequencies. wisc.edu These predicted frequencies are invaluable for interpreting experimental spectra and understanding the molecule's dynamic behavior.

For this compound, DFT methods such as B3LYP with a basis set like 6-311+G(d,p) would be suitable for obtaining accurate frequency predictions. The calculations would reveal characteristic vibrational modes associated with its specific functional groups. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, correcting for anharmonicity and basis set deficiencies. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModePredicted Frequency Range (cm⁻¹)Description of Motion
Aromatic C-H Stretch3100 - 3000Stretching of C-H bonds on the benzene ring
Aliphatic C-H Stretch3000 - 2900Stretching of C-H bonds in -OCH₃ and -CHF₂
Aromatic C=C Stretch1600 - 1450In-plane stretching of the benzene ring framework
C-F Stretch1150 - 1050Asymmetric and symmetric stretching of C-F bonds
C-O Stretch (Aryl-Alkyl Ether)1275 - 1200 (asym), 1075 - 1020 (sym)Stretching of the C(aryl)-O-C(methyl) bonds
C-Br Stretch650 - 550Stretching of the C-Br bond

Note: These frequency ranges are based on typical values for the respective functional groups found in the literature and computational databases. dntb.gov.ua

NMR Chemical Shift Predictions for Complex Structural Elucidation

NMR spectroscopy is a cornerstone of structural chemistry. Predicting NMR chemical shifts through quantum chemical calculations has become a vital tool for assigning complex spectra and confirming the constitution and configuration of novel compounds, especially those with multiple substituents or stereoisomers. stenutz.eu

For this compound, the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard approach for calculating ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The predicted isotropic shielding constants are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F). cas.cn

Accurate ¹⁹F NMR predictions are particularly important for fluorinated compounds. nih.gov Computational methods can help resolve ambiguities in assigning signals, especially when multiple fluorine environments exist or when complex coupling patterns are observed. researchgate.net The predicted shifts for the difluoromethyl group would be highly sensitive to its conformational orientation and the electronic environment created by the other substituents.

Table 4: Predicted NMR Chemical Shifts (δ, ppm) for this compound.
NucleusPredicted Chemical Shift Range (ppm)Influencing Factors
¹H (Aromatic)6.8 - 7.6Substituent electronic effects (donating -OCH₃, withdrawing -Br, -CHF₂)
¹H (Methoxy, -OCH₃)3.8 - 4.0Anisotropic effect of the ring and adjacent bromine
¹H (Difluoromethyl, -CHF₂)6.5 - 7.0 (typically a triplet)Strong coupling to two fluorine atoms (¹JHF)
¹³C (Aromatic)110 - 160Substituent-induced shifts, C-Br, C-O, C-C attachments
¹³C (Methoxy, -OCH₃)55 - 60Typical range for aryl methyl ethers
¹³C (Difluoromethyl, -CHF₂)110 - 120 (typically a triplet)Strong coupling to two fluorine atoms (¹JCF)
¹⁹F (Difluoromethyl, -CHF₂)-90 to -125 (typically a doublet)Aromatic environment, strong coupling to one hydrogen atom (¹JHF)

Note: The predicted chemical shifts are estimates based on established substituent effects and data for similar fluorinated and brominated aromatic compounds. rsc.org

Solvent Effects and Solvation Models

Continuum Solvation Models

The properties and behavior of a molecule can be significantly altered by its solvent environment. Continuum solvation models are a computationally efficient way to account for bulk solvent effects by representing the solvent as a continuous medium with a characteristic dielectric constant (ε). youtube.com

Models such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are widely used. nih.gov In these models, a cavity is created around the solute molecule, and the solute's charge distribution polarizes the surrounding dielectric continuum. youtube.com This polarization creates a reaction field that, in turn, interacts with the solute, allowing for the calculation of solvation free energy and the geometry and properties of the molecule in solution. arxiv.orgohio-state.edu

For this compound, these models could be used to predict how its dipole moment, conformational equilibrium, and spectroscopic properties would change when moving from a nonpolar solvent like hexane (low ε) to a polar solvent like water (high ε). For instance, a more polar solvent would be expected to better stabilize conformations with a larger dipole moment.

Table 5: Illustrative Effect of Solvent on a Predicted Molecular Property of this compound using a Continuum Model.
SolventDielectric Constant (ε)Predicted Solvation Free Energy (kcal/mol)Predicted Dipole Moment (Debye)
Gas Phase10.0~2.0 - 2.5
Chloroform4.8-3.0 to -4.5~2.7 - 3.3
Dimethyl Sulfoxide (DMSO)46.7-4.0 to -5.5~3.2 - 3.8
Water78.4-4.2 to -5.8~3.3 - 4.0

Note: The values presented are hypothetical and for illustrative purposes, based on typical trends observed for polar organic molecules calculated with continuum solvation models.

Explicit Solvent Molecule Interactions

Molecular dynamics (MD) simulations are a primary tool for investigating these interactions. nih.gov In a typical MD simulation, the solute molecule, this compound, would be placed in a simulation box filled with a defined number of explicit solvent molecules, such as water, methanol, or dimethyl sulfoxide (DMSO). The interactions between all atoms are then calculated over time to simulate the dynamic behavior of the system.

The key interaction sites on this compound would be the oxygen atom of the methoxy group, the fluorine atoms of the difluoromethyl group, and the bromine atom. The oxygen and fluorine atoms can act as hydrogen bond acceptors, while the bromine atom can participate in halogen bonding. The aromatic ring itself can also engage in π-stacking or other non-covalent interactions with certain solvents.

A critical parameter derived from such simulations is the Solvent Accessible Surface Area (SASA) . nih.gov SASA quantifies the surface area of the molecule that is accessible to a solvent, providing insights into the extent of interaction between the solute and the solvent. nih.govnih.gov Different regions of the molecule will exhibit varying degrees of solvent accessibility based on their steric hindrance and local electronic properties.

The following table outlines the expected primary interaction sites on this compound and the likely types of interactions with common protic and aprotic solvents.

Molecular Region Potential Interaction Site Interacting Solvent Moiety (Example) Primary Interaction Type
Methoxy GroupOxygen AtomO-H (Water, Methanol)Hydrogen Bond Acceptor
Difluoromethyl GroupFluorine AtomsO-H (Water, Methanol)Weak Hydrogen Bond Acceptor
Bromo SubstituentBromine AtomLone Pair Donor (e.g., Oxygen in DMSO)Halogen Bond Donor
Aromatic Ringπ-electron systemAromatic ring of another moleculeπ-π Stacking

Detailed computational studies would be necessary to quantify the strength and geometry of these interactions. For instance, the radial distribution function (RDF) can be calculated from MD simulations to determine the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. This would provide quantitative data on the solvation shells around the methoxy, difluoromethyl, and bromo groups.

Furthermore, the dynamics of the solvent molecules in the vicinity of the solute can be analyzed. arxiv.org For example, the residence time of solvent molecules around a particular functional group can indicate the strength of the interaction. Longer residence times suggest stronger, more stable interactions.

In a hybrid implicit-explicit solvent model, a few solvent molecules are treated explicitly to capture the specific short-range interactions, while the bulk solvent is represented by a continuum model. rsc.org This approach can be computationally more efficient while still providing a detailed view of the immediate solvation environment.

The following table summarizes the key parameters that would be investigated in a computational study of the explicit solvent interactions of this compound.

Parameter Description Information Gained
Radial Distribution Function (RDF)Describes how the density of solvent molecules varies as a function of distance from a reference atom on the solute.Provides information on the structure of the solvation shells and the coordination number of the solute.
Solvent Accessible Surface Area (SASA)The surface area of the molecule that is accessible to solvent molecules. arxiv.orgIndicates the extent of exposure of different parts of the molecule to the solvent.
Hydrogen Bond AnalysisIdentifies and quantifies the hydrogen bonds formed between the solute and protic solvent molecules.Determines the strength and geometry of specific hydrogen bonding interactions.
Solvent Residence TimeThe average time a solvent molecule spends in the first solvation shell of a specific solute atom or group.Reflects the lability and strength of the solute-solvent interactions.
Interaction EnergyThe calculated energy of interaction between the solute and individual solvent molecules.Quantifies the strength of the intermolecular forces at play.

While specific data for this compound is not currently available, the theoretical framework and computational methodologies are well-established for elucidating the intricate details of its interactions with explicit solvent molecules. Such studies would be invaluable for understanding its behavior in various chemical environments.

Role of 2 Bromo 4 Difluoromethyl 1 Methoxybenzene As a Synthetic Intermediate in Advanced Materials and Agrochemical Research

Precursor in the Synthesis of Functional Organic Materials

The incorporation of fluorine-containing moieties into organic materials is a well-established strategy for modifying their physical, chemical, and electronic properties. The difluoromethyl (CHF2) group, in particular, is of significant interest as it can act as a bioisostere of ethereal oxygen or hydroxyl groups and alter the electronic nature of the aromatic ring. nih.gov This makes 2-bromo-4-(difluoromethyl)-1-methoxybenzene a valuable precursor for creating bespoke functional materials designed for specific applications in materials science. Chemical suppliers categorize the compound under material science building blocks, including those for OLED materials and organic monomers for Covalent Organic Frameworks (COFs), highlighting its role in this field. bldpharm.combldpharm.com

While this compound is not a monomer in its own right, it is a critical precursor for the synthesis of functionalized monomers. The bromine atom on the benzene (B151609) ring provides a reactive site that can be converted into a polymerizable group through various organic reactions. For instance, cross-coupling reactions like Suzuki or Stille coupling can be used to introduce vinyl or styrenic functionalities, transforming the inert building block into a reactive monomer.

This monomer can then be incorporated into polymers via radical, ionic, or condensation polymerization techniques. The presence of the difluoromethyl and methoxy (B1213986) groups on the monomer unit imparts specific properties to the resulting polymer, such as modified thermal stability, solubility, and dielectric constant. This approach is analogous to the functionalization of other phenolic compounds, like 2-methoxy-4-vinylphenol (B128420) (MVP) derived from ferulic acid, which are used as platforms to prepare a library of monomers for various thermoplastic and thermoset applications. mdpi.comresearchgate.net

The specific electronic characteristics of this compound make it a useful building block for optoelectronic materials. The methoxy group (-OCH3) is an ortho-para directing electron-donating group, which increases the electron density of the aromatic ring. wikipedia.org Conversely, the difluoromethyl group (-CHF2) is moderately electron-withdrawing. This "push-pull" electronic arrangement within the molecule can be exploited in the design of chromophores for dyes and precursors for Organic Light-Emitting Diodes (OLEDs).

The bromine atom facilitates the incorporation of this substituted phenyl ring into larger conjugated systems through metal-catalyzed cross-coupling reactions. By connecting this building block to other aromatic or heterocyclic systems, chemists can construct complex molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This control over the electronic structure is fundamental to developing materials with specific light absorption and emission properties, which is a key objective in the design of new dyes and OLEDs. bldpharm.combldpharm.com

Intermediate in Agrochemical Active Ingredient Synthesis

The primary role of this compound in agrochemical synthesis is to serve as a scaffold upon which greater molecular complexity can be built. The bromine atom is the principal site for synthetic transformations, allowing for the construction of advanced precursors through a variety of well-established reactions. These reactions are central to "Intermediate Derivatization Methods," an approach used to efficiently discover novel lead compounds in the agrochemical sector. nih.gov

Key synthetic transformations include:

Cross-Coupling Reactions: Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions use the bromo-substituent to form new carbon-carbon or carbon-nitrogen bonds, linking the difluoromethyl-methoxyphenyl moiety to other aromatic or heterocyclic rings common in agrochemical structures.

Grignard Reagent Formation: The bromine can be converted into a Grignard reagent (R-MgBr), which is a powerful nucleophile used to form new carbon-carbon bonds with electrophiles like aldehydes, ketones, or nitriles. This is a common reaction for related bromoanisole compounds. wikipedia.org

Lithiation: Reaction with organolithium reagents can replace the bromine with lithium, creating another potent nucleophile for further functionalization.

These pathways allow for the systematic assembly of complex molecules where the difluoromethyl-methoxyphenyl group is a key structural component.

Table 1: Potential Synthetic Transformations for Agrochemical Precursors
Reaction TypeTypical ReagentsResulting Precursor Class
Suzuki CouplingAryl/Heteroaryl boronic acid, Pd catalyst, BaseBi-aryl or Heteroaryl-aryl compounds
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseAryl-alkyne derivatives
Buchwald-Hartwig AminationAmine (R-NH2), Pd catalyst, BaseN-Aryl amine derivatives
Grignard FormationMagnesium (Mg) metalAryl magnesium bromide reagents

Difluoromethyl Group (-CHF2): This group is lipophilic and acts as a weak hydrogen bond acceptor. Its electronic effect is moderately electron-withdrawing, which influences the reactivity of the aromatic ring. It is often used as a stable isostere for a hydroxyl or thiol group. nih.gov

Methoxy Group (-OCH3): As an electron-donating group, it increases the electron density on the ring, affecting its reactivity in electrophilic aromatic substitution reactions. wikipedia.org It also influences the molecule's polarity and hydrogen bonding capacity.

By systematically modifying other parts of a molecule while keeping the this compound core, researchers can conduct SPR studies to optimize properties like solubility, lipophilicity (logP), and electronic distribution, which are critical for the transport and stability of the final active ingredient.

Table 2: Contribution of Functional Groups to Physicochemical Properties
Functional GroupKey Chemical Property Influence
Bromo (-Br)Provides a primary reactive site for cross-coupling and metallation; increases lipophilicity.
Difluoromethyl (-CHF2)Moderately electron-withdrawing; increases lipophilicity; acts as a weak hydrogen bond acceptor.
Methoxy (-OCH3)Electron-donating; influences ring reactivity and polarity; potential site for ether cleavage.

Development of Novel Chemical Probes and Reagents (Purely chemical/methodological)

Chemical probes are small molecules designed to interact with specific targets, serving as essential tools for interrogating biological systems and validating new therapeutic hypotheses. nih.govolemiss.edu The development of these probes is a purely chemical and methodological endeavor, focused on creating molecules with high precision and specific properties. This compound can serve as a valuable starting fragment or scaffold in the synthesis of such probes.

The utility of this compound in probe development lies in its synthetic accessibility and its defined three-dimensional structure and electronic properties. The bromine atom acts as an anchor point for attaching the scaffold to linkers, reporter tags (like fluorophores or biotin), or reactive groups designed for covalent labeling. The difluoromethyl-methoxyphenyl core provides a rigid, well-defined chemical entity that can be used to explore the steric and electronic requirements of a target's binding site. The synthesis of novel and versatile difluorocarbene reagents for organic synthesis demonstrates the importance of developing new tools based on fluorinated motifs. nih.gov Similarly, this building block can be used to construct libraries of compounds for screening or to develop new reagents for specific chemical transformations, contributing to the broader field of chemical methodology. olemiss.edu

Synthesis of Derivatized Labeling Reagents

The development of novel labeling reagents is crucial for advancements in various scientific fields, including biomedical imaging and proteomics. The unique properties of the difluoromethyl group, such as its ability to act as a lipophilic hydrogen bond donor, make it an attractive component in the design of probes and labels with enhanced binding affinities and metabolic stability. Although direct examples of the synthesis of labeling reagents from this compound are not extensively documented in publicly available literature, its structural motifs suggest a strong potential for such applications.

The bromo- and methoxy-substituted phenyl ring provides a core structure that can be functionalized to create a variety of labeling agents. For instance, the bromine atom can be readily converted into other functional groups or used as a handle for cross-coupling reactions to attach reporter molecules, such as fluorophores or radiotracers. The methoxy group can influence the solubility and electronic properties of the resulting labeling reagent.

Table 1: Potential Functionalizations of this compound for Labeling Reagent Synthesis

Reactive SitePotential TransformationApplication in Labeling Reagents
Bromine AtomSuzuki-Miyaura CouplingAttachment of fluorescent aromatic systems (e.g., pyrene, coumarin).
Sonogashira CouplingIntroduction of alkyne handles for click chemistry ligation.
Buchwald-Hartwig AminationLinkage to bioactive molecules or chelating agents for radiolabeling.
Lithiation/Grignard FormationIntroduction of electrophilic trapping agents to build complex side chains.
Methoxy GroupDemethylation to Phenol (B47542)Site for ether or ester linkages to reporter groups or targeting moieties.
Aromatic RingElectrophilic Aromatic SubstitutionFurther functionalization to modulate the properties of the labeling reagent.

While the direct synthesis of labeling reagents from this specific precursor is not yet a major focus of published research, the versatility of the starting material makes it a promising candidate for future development in this area.

Scaffold for Chemical Methodology Development

The development of new synthetic methodologies is a cornerstone of chemical research, enabling the efficient construction of complex molecules. Substituted aromatic compounds are often employed as "scaffolds" or model substrates to test the scope and limitations of new catalytic systems and reaction conditions. The distinct electronic and steric environment of this compound makes it a valuable tool for such investigations.

The presence of the electron-withdrawing difluoromethyl group and the electron-donating methoxy group creates a unique electronic profile on the aromatic ring, which can be used to probe the subtleties of various reaction mechanisms. For example, in the context of transition-metal-catalyzed cross-coupling reactions, the reactivity of the C-Br bond can be influenced by these substituents.

Table 2: Application of this compound in Method Development

Reaction TypeRole of this compoundInformation Gained
Palladium-catalyzed Cross-CouplingSubstrate to test the efficiency of new ligands and catalysts.Understanding the effect of the difluoromethyl group on oxidative addition and reductive elimination steps.
C-H ActivationScaffold to explore the regioselectivity of C-H functionalization reactions.Probing the directing group ability of the methoxy and difluoromethyl substituents.
Nucleophilic Aromatic SubstitutionModel compound to study the influence of the difluoromethyl group on the rate and regioselectivity of substitution.Elucidating the electronic impact of the -CHF2 group on the aromatic system's reactivity.

Although specific studies detailing the use of this compound as a primary scaffold for methodology development are not prevalent, its structure is representative of a class of compounds that are frequently used for this purpose. The insights gained from using such molecules are critical for expanding the synthetic chemist's toolkit.

Advanced Analytical Methodologies for Research on 2 Bromo 4 Difluoromethyl 1 Methoxybenzene

Chromatographic Techniques for Purity and Reaction Monitoring (Advanced, Research-focused)

Chromatographic methods are fundamental in determining the purity of 2-bromo-4-(difluoromethyl)-1-methoxybenzene and for real-time monitoring of its synthesis.

High-Resolution Liquid Chromatography in Mechanistic Studies

High-Resolution Liquid Chromatography (HPLC), particularly when coupled with high-resolution mass spectrometry (HRMS), is a powerful tool for probing the mechanisms of reactions involving this compound. By separating complex reaction mixtures with high efficiency, HPLC allows for the identification and quantification of reactants, intermediates, products, and byproducts over time.

In a hypothetical mechanistic study of a Suzuki coupling reaction involving this compound, HPLC could be used to:

Track the consumption of the starting material.

Identify transient organometallic intermediates.

Quantify the formation of the desired coupled product.

Detect and identify byproducts arising from side reactions, such as homocoupling or decomposition of the catalyst.

This data would be crucial for optimizing reaction conditions (e.g., temperature, catalyst loading, reaction time) to maximize yield and minimize impurities.

Interactive Data Table: Hypothetical HPLC Monitoring of a Suzuki Coupling Reaction

Time (min)This compound (%)Product (%)Intermediate X (%)Byproduct Y (%)
0100000
15752050
30405082
60108055
120<188210

Gas Chromatography-Mass Spectrometry for Reaction Byproducts

For volatile and semi-volatile byproducts that may form during the synthesis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice. The high separation power of the gas chromatograph combined with the structural information provided by the mass spectrometer allows for the confident identification of minor components in the reaction mixture.

Potential byproducts that could be identified by GC-MS include:

Isomeric impurities from the starting materials.

Products of over-bromination or incomplete difluoromethylation.

Decomposition products formed under harsh reaction conditions.

The identification of these byproducts is critical for understanding side reactions and for developing purification strategies to obtain high-purity this compound.

Spectroscopic Techniques for Mechanistic Elucidation (Beyond basic identification)

Spectroscopic techniques provide a real-time window into chemical transformations, offering detailed structural and kinetic information that is essential for elucidating reaction mechanisms.

In-situ NMR for Reaction Monitoring

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the continuous monitoring of a chemical reaction as it occurs within the NMR spectrometer. This technique provides real-time concentration data for all NMR-active species in the reaction mixture, enabling the determination of reaction kinetics and the observation of short-lived intermediates. For a reaction involving this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy could be employed to simultaneously track changes in the aromatic, methoxy (B1213986), and difluoromethyl groups, respectively.

Advanced Mass Spectrometry (e.g., tandem MS for fragmentation pathways)

Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing their fragmentation patterns. In an MS/MS experiment, the parent ion of this compound would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to piece together the structure of the original molecule. This technique is particularly useful for distinguishing between isomers and for identifying unknown impurities.

Interactive Data Table: Plausible MS/MS Fragmentation of [this compound+H]⁺

Precursor Ion (m/z)Fragment Ion (m/z)Plausible Neutral Loss
237.98222.96CH₃
237.98207.97HF
237.98158.00Br
237.98127.00Br + OCH₃

X-ray Crystallography of Derivatives and Co-crystals (for understanding packing, intermolecular forces)

While obtaining a single crystal of this compound itself might be challenging, the formation of derivatives or co-crystals can facilitate X-ray crystallographic analysis. This technique provides the definitive three-dimensional structure of a molecule in the solid state, offering invaluable insights into:

Molecular Conformation: The preferred spatial arrangement of the atoms.

Crystal Packing: How the molecules are arranged in the crystal lattice.

Intermolecular Forces: The nature and strength of non-covalent interactions, such as halogen bonding (due to the bromine atom) and hydrogen bonding, which dictate the solid-state properties of the material.

Understanding these structural features is crucial for predicting and controlling the physical properties of materials derived from this compound.

Crystal Structure Analysis of Key Intermediates

While the crystal structure of this compound itself is not extensively documented in publicly available literature, the analysis of structurally similar compounds and potential synthetic intermediates offers significant understanding. One such relevant intermediate is 4-benzyloxy-2-bromo-1-methoxybenzene. The study of its crystal structure provides a model for the molecular conformation and intermolecular interactions that can be expected in related compounds.

The crystal structure of 4-benzyloxy-2-bromo-1-methoxybenzene was determined by single-crystal X-ray diffraction. nih.gov The analysis revealed that the compound crystallizes in a monoclinic system. The two aromatic rings within the molecule are nearly orthogonal to each other, with a dihedral angle of 72.58°. nih.gov The crystal structure is stabilized by weak intermolecular C-H···O interactions. nih.gov Detailed crystallographic data for this key intermediate are presented in the table below.

Table 1: Crystal Data and Structure Refinement for 4-benzyloxy-2-bromo-1-methoxybenzene

Parameter Value
Empirical formula C₁₄H₁₃BrO₂
Formula weight 293.15
Crystal system Monoclinic
Space group P2₁/c
a (Å) 6.1415 (7)
b (Å) 8.2635 (7)
c (Å) 25.287 (2)
β (°) 94.401 (10)
Volume (ų) 1279.5 (2)
Z 4
Temperature (K) 293
Radiation type Mo Kα
Wavelength (Å) 0.71073

This crystallographic information is crucial for understanding the steric and electronic properties of molecules in this class, which can influence their reactivity and bulk properties.

Polymorphism Studies (if relevant to its academic utility)

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of solid-state chemistry, particularly in the pharmaceutical and materials science fields. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, stability, and bioavailability.

A thorough search of scientific literature did not reveal any specific studies on the polymorphism of this compound. The academic utility of such studies would be significant if the compound were being investigated for applications where its solid-state properties are paramount, such as in the development of new pharmaceutical ingredients or functional materials. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are standard methods for investigating and identifying different polymorphic forms. While no specific data exists for the target compound, the general principles of polymorphism would apply, and any future development of this compound for solid-dosage forms would necessitate such investigations.

Future Research Directions and Emerging Paradigms for 2 Bromo 4 Difluoromethyl 1 Methoxybenzene Chemistry

Exploitation of Unique Reactivity Patterns

The reactivity of 2-bromo-4-(difluoromethyl)-1-methoxybenzene is governed by the electronic contributions of its substituents. The methoxy (B1213986) group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the bromine atom is deactivating but also ortho-, para-directing. The difluoromethyl group is generally considered to be electron-withdrawing and meta-directing. This complex substitution pattern suggests that the molecule could exhibit nuanced reactivity in various transformations.

Future research could focus on systematically exploring its behavior in a range of reactions, including:

Electrophilic Aromatic Substitution: Investigating the regioselectivity of nitration, halogenation, and Friedel-Crafts reactions to understand the directing effects of the existing substituents.

Cross-Coupling Reactions: The carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. nih.govprinceton.eduacs.orgmdpi.com These transformations would allow for the introduction of a wide array of functional groups, leading to the synthesis of complex molecules. rsc.orgresearchgate.netdntb.gov.uanih.gov

Difluoromethyl Group Chemistry: The difluoromethyl group, while relatively inert, can participate in certain reactions. Research into C-H activation or radical-mediated functionalization of the difluoromethyl group could unlock new synthetic pathways. nih.gov

A deeper understanding of these reactivity patterns will enable the strategic use of this compound as a versatile building block in organic synthesis.

Integration into Supramolecular Architectures

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers exciting prospects for this compound. mdpi.comnih.gov The presence of a bromine atom, a potential hydrogen bond-accepting methoxy group, and a weakly hydrogen bond-donating difluoromethyl group allows for a variety of intermolecular interactions.

Emerging research paradigms in this area could include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases. acs.orgacs.orgresearchgate.net This directional interaction can be exploited to construct well-defined supramolecular assemblies, such as co-crystals and liquid crystals. researchgate.net

Hydrogen Bonding: The difluoromethyl group can act as a weak hydrogen bond donor, a property that has garnered significant attention in medicinal chemistry. nih.govprinceton.edu Its interaction with suitable hydrogen bond acceptors could be a key design element in crystal engineering and the formation of functional materials.

π-π Stacking: The aromatic ring provides a platform for π-π stacking interactions, which can contribute to the stability of supramolecular structures. researchgate.net

By systematically studying these non-covalent interactions, researchers can design and synthesize novel supramolecular materials with tailored properties for applications in areas such as molecular recognition, sensing, and electronics. mdpi.comrsc.org

Table 1: Potential Non-Covalent Interactions and Their Role in Supramolecular Assembly

Interaction TypeParticipating Group(s)Potential Role in Supramolecular Chemistry
Halogen BondingBromine atomDirecting crystal packing, formation of co-crystals
Hydrogen BondingDifluoromethyl group (donor), Methoxy group (acceptor)Formation of specific molecular aggregates, influencing solubility
π-π StackingBenzene (B151609) ringStabilization of layered structures, charge transport in materials

Application in Sustainable Chemical Processes

The principles of green chemistry encourage the development of environmentally benign chemical processes. rsc.orgresearchgate.net this compound can be both a target for and a participant in sustainable chemical methodologies.

Future research should focus on:

Biocatalysis: Exploring the use of enzymes, such as dehalogenases, for the synthesis or degradation of this compound. nih.govnih.govresearchgate.net Biocatalytic methods often offer high selectivity and operate under mild, environmentally friendly conditions.

Photocatalysis: Utilizing light to drive chemical transformations involving this compound. researchgate.netfrontiersin.org Photocatalytic methods can enable reactions to proceed at ambient temperature and pressure, reducing energy consumption.

Atom-Economical Reactions: Developing synthetic routes to and from this compound that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.gov

By integrating these sustainable approaches, the environmental footprint associated with the synthesis and application of this and related compounds can be significantly reduced.

Development of Novel Catalytic Systems for Its Transformation

Advances in catalysis are crucial for enabling new and efficient transformations of this compound. While traditional palladium-based catalysts are effective for cross-coupling reactions of aryl bromides, mdpi.commdpi.com there is scope for the development of more advanced catalytic systems.

Emerging areas of research include:

Nickel-Catalyzed Reactions: Nickel catalysts are emerging as a more abundant and cost-effective alternative to palladium for a variety of cross-coupling reactions. researchgate.net

Copper-Catalyzed Reactions: Copper-based catalytic systems have shown promise for the trifluoromethylation and difluoromethylation of aryl halides and could be adapted for transformations of this compound. organic-chemistry.orgresearchgate.net

Photoredox Catalysis: This approach uses light-absorbing catalysts to mediate redox reactions, often under very mild conditions, and could be applied to a range of transformations involving the bromo and difluoromethyl groups. nih.govprinceton.edu

Heterogeneous Catalysis: The development of solid-supported catalysts could simplify product purification and catalyst recycling, aligning with the principles of green chemistry. rsc.org

The discovery and optimization of novel catalytic systems will expand the synthetic utility of this compound and provide access to new chemical entities.

Table 2: Comparison of Potential Catalytic Systems for Transformations

Catalytic SystemKey AdvantagesPotential Applications
Palladium-basedWell-established, high efficiencySuzuki, Heck, Stille, Buchwald-Hartwig reactions
Nickel-basedCost-effective, earth-abundantCross-coupling reactions
Copper-basedVersatile for fluorination reactionsIntroduction of fluorinated groups
PhotoredoxMild reaction conditions, unique reactivityRadical-mediated transformations

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. researchgate.net Advanced theoretical modeling can play a pivotal role in guiding the future development of this compound chemistry.

Key areas for computational investigation include:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govresearchgate.netnih.govtandfonline.com This can help in understanding reaction mechanisms and predicting the regioselectivity of reactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the behavior of the molecule in different environments and its interactions within supramolecular assemblies.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach can be used to model enzymatic reactions involving this compound, providing a detailed understanding of the catalytic mechanism. nih.gov

By leveraging these computational methods, researchers can accelerate the discovery of new reactions and materials based on this promising chemical entity. banglajol.infoosti.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-bromo-4-(difluoromethyl)-1-methoxybenzene, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis typically involves halogenation and functional group introduction. For example, bromination of a methoxybenzene precursor using brominating agents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) in solvents such as DCM or THF. The difluoromethyl group is introduced via nucleophilic substitution or coupling reactions, with catalysts like Pd(PPh₃)₄. Key factors include solvent polarity (to stabilize intermediates), pH (to avoid side reactions), and temperature control to minimize decomposition .

Q. Which spectroscopic techniques are prioritized for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify substituent positions via coupling patterns (e.g., methoxy at δ 3.8–4.0 ppm, difluoromethyl as a triplet due to J~55 Hz for F-F coupling) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 267.96) and fragmentation patterns.
  • X-ray Crystallography : Resolves steric effects of bromine and difluoromethyl groups, critical for understanding reactivity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory irritancy. Avoid aqueous workups if the compound hydrolyzes; instead, use anhydrous solvents. Store in amber vials at 2–8°C to prevent photodegradation. Toxicity assessments should reference in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to establish safe handling thresholds .

Advanced Research Questions

Q. How does the difluoromethyl group affect the electronic and steric properties of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing difluoromethyl group reduces electron density at the benzene ring, enhancing electrophilicity of the bromine for Suzuki-Miyaura couplings. Steric hindrance from the difluoromethyl group can slow transmetallation; this is mitigated using bulky ligands like SPhos. Computational studies (DFT) predict activation barriers, while Hammett constants (σₚ) quantify electronic effects .

Q. What strategies resolve contradictions in reaction yields when using this compound in palladium-catalyzed couplings?

  • Methodological Answer : Contradictions arise from competing side reactions (e.g., proto-dehalogenation). Solutions include:

  • Catalyst Screening : Pd(OAc)₂ with XPhos improves selectivity over PdCl₂.
  • Additives : K₂CO₃ as a base minimizes acid-induced decomposition.
  • Solvent Optimization : DMF enhances solubility of aryl boronic acids, while toluene reduces byproduct formation. Kinetic studies (e.g., in situ IR) monitor intermediate stability .

Q. How can the bioactivity of derivatives synthesized from this compound be systematically evaluated?

  • Methodological Answer :

  • In Vitro Assays : Use fluorescence polarization to measure binding affinity to target proteins (e.g., kinases).
  • Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) and analyze via LC-MS for CYP450-mediated degradation.
  • Docking Studies : Molecular docking (AutoDock Vina) predicts interactions with active sites, guided by the compound’s logP (2.1) and polar surface area (45 Ų) .

Notes

  • For advanced applications, integrate computational and experimental data to address mechanistic ambiguities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.